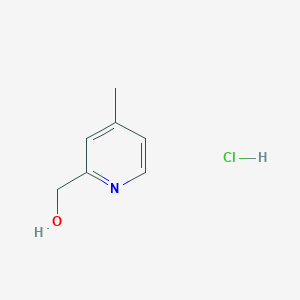

(4-Methylpyridin-2-yl)methanol hydrochloride

Description

(4-Methylpyridin-2-yl)methanol hydrochloride is a pyridine derivative characterized by a methyl group at the 4-position of the pyridine ring and a hydroxymethyl (-CH2OH) group at the 2-position, with a hydrochloride counterion. The molecular formula is C7H10ClNO, and its molecular weight is 159.61 g/mol. This compound is typically synthesized for use as a pharmaceutical intermediate or research chemical, leveraging the pyridine ring’s electron-deficient nature and the hydrochloride salt’s enhanced solubility in aqueous media .

Properties

CAS No. |

1087766-33-3 |

|---|---|

Molecular Formula |

C7H10ClNO |

Molecular Weight |

159.61 g/mol |

IUPAC Name |

(4-methylpyridin-2-yl)methanol;hydrochloride |

InChI |

InChI=1S/C7H9NO.ClH/c1-6-2-3-8-7(4-6)5-9;/h2-4,9H,5H2,1H3;1H |

InChI Key |

NVSJLUWJZUVEDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Cyanohydrins

A patented method involves reductive amination using 2-carboxamide-5-methyl-6-chloropyridine as the starting material. In a stainless steel reactor, 73 g of this substrate is combined with 200 ml of 40% methylamine in ethanol, 110 ml of 40% methylamine in water, and 34 g of anhydrous copper sulfate. The mixture is heated at 110°C for 24 hours under agitation. Post-reaction, the product is extracted with dichloromethane, washed with brine, and crystallized to yield 52.4 g of white crystals (melting point: 158°C). Copper sulfate acts as a catalyst, accelerating the reduction of the nitrile group to an amine while stabilizing intermediates.

Optimization and Scalability

Key parameters include:

-

Temperature : Reactions conducted below 100°C result in incomplete conversion, while exceeding 120°C promotes side reactions.

-

Solvent System : Aqueous ethanol ensures homogeneous mixing of polar and non-polar reactants.

-

Catalyst Loading : Copper sulfate at 15–20 wt% relative to the substrate maximizes yield without excessive metal contamination.

Hydrofluoric Acid-Mediated Ring Opening

An alternative route employs a hastelloy reactor to handle corrosive hydrofluoric acid (HF). Here, 6-(3-chloro-4-fluoro-benzoyl)-1-oxa-6-aza-spiro[2.5]octane-2-carbonitrile (2.62 kg) is dissolved in dichloromethane and treated with a 70% HF-pyridine complex at 40°C for 6 hours. The HF facilitates ring opening and subsequent functionalization. After washing with potassium carbonate and water, the organic phase is evaporated, and the residue is crystallized in isopropanol to yield 1.54 kg of product (melting point: 139–140°C).

Ester Hydrolysis and Salt Formation

A third approach, detailed in a 2020 patent, involves hydrolyzing methyl or ethyl esters of 3-amino-4-methylbenzoate. The ester (e.g., methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate) undergoes Boc protection using di-tert-butyl dicarbonate, followed by acid hydrolysis with trifluoroacetic acid to yield the hydrochloride salt. This method avoids explosive ammonium nitrate, enhancing safety for large-scale production.

Reaction Conditions and Yield

-

Solvent Choice : Tert-butanol prevents transesterification, achieving >90% purity.

-

Base Selection : Sodium methoxide in methanol minimizes side reactions, yielding 60–70% isolated product.

Comparative Analysis of Synthetic Methods

Key Observations :

-

Reductive amination offers the highest yield but requires precise temperature control.

-

HF-mediated synthesis, while efficient, demands specialized equipment and stringent safety protocols (e.g., P223, P231).

-

Ester hydrolysis is safer and scalable but necessitates Boc-protection steps, increasing complexity.

Industrial-Scale Production Challenges

Catalyst Recovery and Waste Management

Copper sulfate from reductive amination generates metal-contaminated waste, necessitating chelation treatments before disposal. HF-mediated routes produce fluoride byproducts, requiring neutralization with calcium hydroxide.

Cost-Benefit Analysis

-

Reductive Amination : Low reagent costs but high energy expenditure for temperature control.

-

Ester Hydrolysis : Higher material costs (Boc reagents) offset by reduced safety infrastructure needs.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methylpyridine-2-carboxylic acid, while reduction may produce 4-methylpyridin-2-ylmethanol.

Scientific Research Applications

(4-Methylpyridin-2-yl)methanol hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Methylpyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (4-Methylpyridin-2-yl)methanol hydrochloride with key analogs, focusing on structural features, physicochemical properties, and applications.

Table 1. Structural and Functional Comparison of Pyridine Derivatives

Structural and Electronic Differences

- Chlorine in 2-chloro-3-pyridinylmethanol creates a stronger electron-withdrawing effect, making the pyridine ring more reactive toward nucleophilic substitution compared to methyl- or methoxy-substituted analogs . Methoxy and dimethyl groups in the 4-methoxy-3,5-dimethyl derivative introduce steric hindrance, reducing reactivity in bulky reaction environments .

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit higher water solubility than their free bases. For example, (4-Methylpyridin-2-yl)methanol hydrochloride is more soluble in aqueous media than its non-salt analogs like 2-chloro-3-pyridinylmethanol .

- Stability: The hydrochloride form improves thermal stability, as seen in analogs like 4’-methyl-α-Pyrrolidinohexanophenone hydrochloride, which remains stable for ≥7 years under proper storage .

Research Findings and Trends

- Synthetic Utility: The hydrochloride salt form is preferred in drug development for improved crystallinity and handling, as demonstrated in the synthesis of 2-methyl-2-(4-methylpyridin-2-yl)propanoic acid hydrochloride .

Biological Activity

(4-Methylpyridin-2-yl)methanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H9ClNO

- Molecular Weight : 159.6 g/mol

- CAS Number : 2731006-35-0

- Purity : Typically >95%

Biological Activity Overview

The biological activity of (4-Methylpyridin-2-yl)methanol hydrochloride has been investigated primarily for its antimicrobial properties. Several studies have reported on its effectiveness against various bacterial and fungal strains.

Antimicrobial Activity

-

Bacterial Inhibition :

- The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against various strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

- A study highlighted that the compound exhibited a clear zone of inhibition, indicating its potential as an antibacterial agent .

- Fungal Inhibition :

The mechanism by which (4-Methylpyridin-2-yl)methanol hydrochloride exerts its biological effects is not fully elucidated but is believed to involve interactions with microbial enzymes or receptors. It may inhibit essential metabolic pathways in bacteria, leading to cell death or growth inhibition .

Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various pyridine derivatives, including (4-Methylpyridin-2-yl)methanol hydrochloride. The results indicated that the compound effectively inhibited the growth of multiple bacterial strains, supporting its potential application in treating infections caused by resistant strains .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds revealed that modifications to the pyridine ring significantly impacted biological activity. Substituents such as hydroxyl or methyl groups at specific positions enhanced antibacterial potency, suggesting that (4-Methylpyridin-2-yl)methanol hydrochloride may benefit from further structural optimization for improved efficacy .

Comparative Analysis

The following table summarizes the antimicrobial activity of (4-Methylpyridin-2-yl)methanol hydrochloride compared to other related compounds:

| Compound Name | MIC (µM) against E. coli | MIC (µM) against S. aureus | Antifungal Activity |

|---|---|---|---|

| (4-Methylpyridin-2-yl)methanol HCl | 156.47 | 5.64 | Moderate |

| 5-chloro-4-methylpyridine | 77.38 | 22.9 | Weak |

| 2-chloro-5-methylpyridine | 23.15 | 8.33 | Not tested |

Q & A

Q. What are the recommended methods for synthesizing (4-Methylpyridin-2-yl)methanol hydrochloride, and how is reaction progress monitored?

The synthesis typically involves nucleophilic substitution or condensation reactions under controlled pH and temperature conditions to preserve stereochemical integrity. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and nuclear magnetic resonance (NMR) spectroscopy for structural validation . For derivatives, continuous flow reactors may optimize yield and reduce impurities during scale-up .

Q. What spectroscopic techniques are essential for characterizing (4-Methylpyridin-2-yl)methanol hydrochloride?

Key techniques include:

- NMR : To confirm hydrogen and carbon environments, particularly for methyl and pyridinyl groups.

- IR spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3350 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns . Purity is assessed via TLC or high-performance liquid chromatography (HPLC) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

The hydrochloride salt enhances water solubility and stability. Storage at room temperature in anhydrous conditions is recommended to prevent hydrolysis. Solubility in polar solvents (e.g., methanol, DMSO) facilitates biological assays .

Q. How is purity assessed during synthesis, and what impurities are common?

Purity is evaluated using TLC (Rf comparison) and HPLC. Common impurities include unreacted precursors, stereoisomers (due to chiral centers), and byproducts from side reactions (e.g., over-alkylation) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in (4-Methylpyridin-2-yl)methanol hydrochloride derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software provides precise bond lengths, angles, and stereochemistry. For example, Agilent SuperNova diffractometers and CrysAlisPro software enable high-resolution data collection, critical for distinguishing regioisomers or confirming chiral centers . SHELX programs are robust for refining small-molecule structures even with twinned data .

Q. What strategies address discrepancies in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or structural analogs. Mitigation strategies include:

- Standardized protocols : Replicate studies under identical conditions.

- Structure-activity relationship (SAR) analysis : Compare bioactivity of halogenated or substituted analogs (e.g., fluoro vs. chloro derivatives) .

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) .

Q. How do structural modifications influence the compound’s enzyme inhibition efficacy?

Modifications to the pyridine ring (e.g., halogenation) or hydroxymethyl group alter steric and electronic properties. For example, substituting the methyl group with bulkier substituents can enhance selectivity for nitric oxide synthase (NOS) isoforms, as seen in related pyrrolidine derivatives . Docking studies (e.g., AutoDock Vina) quantify binding affinities to active sites .

Q. What computational methods predict interactions between this compound and biological targets?

Molecular docking (e.g., using Schrödinger Suite) and molecular dynamics (MD) simulations (e.g., GROMACS) model binding modes and stability. Density functional theory (DFT) calculations predict electronic properties influencing reactivity .

Q. How to optimize reaction conditions for chiral purity in derivatives?

Chiral purity is achieved via asymmetric catalysis (e.g., chiral auxiliaries) or resolution using chiral column chromatography. Monitoring enantiomeric excess (ee) via circular dichroism (CD) or chiral HPLC ensures fidelity. For example, ShelXT software can resolve chiral centers in crystallographic data .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

Scale-up challenges include heat dissipation, mixing efficiency, and byproduct accumulation. Continuous flow reactors improve control over reaction parameters (e.g., residence time, temperature) compared to batch methods. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.